(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Description
(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid: is a chiral organic compound that features a benzodioxin ring system
Properties
CAS No. |
2227803-08-7 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.2 |
Purity |
97 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid typically involves the formation of the benzodioxin ring followed by the introduction of the butanoic acid moiety. One common method involves the use of a dihydroxybenzene derivative, which undergoes a cyclization reaction to form the benzodioxin ring. This intermediate is then subjected to further reactions to introduce the butanoic acid side chain.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodioxin ring or the butanoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups to the benzodioxin ring.
Scientific Research Applications
Chemistry: In chemistry, (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its chiral nature allows for the exploration of stereospecific interactions in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid: Similar structure but with a shorter side chain.
(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pentanoic acid: Similar structure but with a longer side chain.
2,3-dihydro-1,4-benzodioxin-6-carboxylic acid: Lacks the chiral center and the butanoic acid side chain.
Uniqueness: The uniqueness of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid lies in its chiral center and the specific arrangement of the benzodioxin ring and butanoic acid moiety. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
